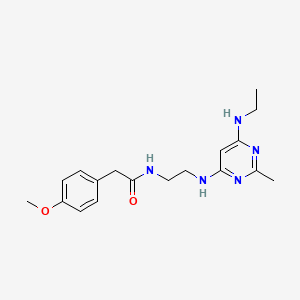

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O2/c1-4-19-16-12-17(23-13(2)22-16)20-9-10-21-18(24)11-14-5-7-15(25-3)8-6-14/h5-8,12H,4,9-11H2,1-3H3,(H,21,24)(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVBHHPXFGXAJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNC(=O)CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide, with CAS number 1207031-43-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 343.4 g/mol. The compound features a complex structure that includes pyrimidine and methoxyphenyl groups, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1207031-43-3 |

| Molecular Formula | C₁₈H₂₅N₅O₂ |

| Molecular Weight | 343.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biological pathways, including those related to inflammation and cancer progression. The presence of the ethylamino and methoxyphenyl groups enhances its binding affinity to these targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, indicating its utility in treating infectious diseases.

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Anticancer Activity

A study evaluated the effects of the compound on human cancer cell lines (e.g., HT-29 and TK-10). Results demonstrated that it significantly inhibited cell proliferation with an IC50 value in the low micromolar range, indicating strong anticancer potential.

Antimicrobial Activity

In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Cell Viability Assays : In vitro assays showed that the compound reduced cell viability in cancer cell lines by inducing apoptosis.

- Enzyme Inhibition Studies : The compound was found to inhibit specific metabolic enzymes (e.g., acetylcholinesterase), suggesting potential applications in neurodegenerative diseases.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow researchers to explore new chemical reactions and pathways, facilitating advancements in synthetic methodologies.

Biology

Biologically, N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms. The compound's structural features suggest it may affect biochemical pathways related to pyrimidine metabolism.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. Preliminary studies indicate that it may act as an inhibitor for certain enzymes or receptors involved in disease processes, particularly in oncology. Its potential to target specific biological pathways makes it a candidate for drug development aimed at treating conditions such as cancer or inflammatory diseases.

Industry

The industrial applications of this compound include its use in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique properties make it valuable for creating innovative products in various sectors.

Enzyme Inhibition Studies

Research has shown that compounds with similar structural features often exhibit significant biological activity as enzyme inhibitors. The ethylamino and methoxyphenyl groups may enhance binding affinity for specific biological targets such as kinases or other enzymes involved in cellular signaling pathways. This selectivity can lead to targeted therapeutic effects.

Example Study

A study investigating the inhibition of a specific kinase by this compound demonstrated promising results, indicating that the compound effectively reduces kinase activity, which is crucial in cancer cell proliferation.

Pharmacokinetic Properties

While detailed pharmacokinetic data are still emerging, initial findings suggest that the compound's bioavailability and half-life are favorable for therapeutic applications. Further studies are needed to fully elucidate these properties and optimize dosing regimens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Heterocyclic Structure

The pyrimidine ring in the target compound distinguishes it from analogs with alternative heterocycles, such as thiazole-carboxamide () or benzothiazole-diphenylacetamide (). Pyrimidines are critical in medicinal chemistry due to their mimicry of nucleic acid bases, enabling interactions with enzymes like kinases or DNA/RNA polymerases.

Substituent Variations

- Aminoethyl Chain: The ethylamino and aminoethyl groups in the target compound contrast with sulfamoyl () or sulfanyl () substituents in analogs.

- Phenyl Substituents : The 4-methoxyphenyl group in the target compound is structurally similar to 4-ethoxyphenyl () and 4-fluorophenyl () analogs. Methoxy groups enhance lipophilicity and metabolic stability compared to ethoxy or halogenated variants, which may influence pharmacokinetics .

Acetamide Linkage

The acetamide moiety is conserved across multiple compounds but differs in connectivity. This modification could affect receptor binding in beta-agonist applications .

Data Table: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

- The compound contains a pyrimidine core substituted with ethylamino and methyl groups, linked via an ethylenediamine bridge to a 4-methoxyphenylacetamide moiety. The pyrimidine ring contributes to hydrogen-bonding interactions, while the methoxyphenyl group enhances lipophilicity, impacting solubility and membrane permeability .

- Methodological Insight: Use X-ray crystallography (as demonstrated for analogous pyrimidine derivatives ) or DFT calculations to correlate substituent effects with logP and pKa values.

Q. What synthetic routes are recommended for preparing this compound with high purity?

- Multi-step synthesis typically involves:

Condensation of 6-(ethylamino)-2-methylpyrimidin-4-amine with bromoethylamine.

Coupling the intermediate with 2-(4-methoxyphenyl)acetic acid using carbodiimide-based activation (e.g., EDC/HOBt) .

- Critical Parameters: Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

- Analytical Workflow:

- NMR: Confirm proton environments (e.g., methoxy singlet at δ 3.8 ppm, pyrimidine NH signals at δ 6.5–7.0 ppm) .

- LC-MS: Verify molecular ion [M+H]+ and fragmentation patterns.

- Elemental Analysis: Ensure C, H, N content aligns with theoretical values (error < 0.4%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- SAR Strategies:

- Pyrimidine Modifications: Replace ethylamino with bulkier alkyl groups (e.g., isopropyl) to test steric effects on target binding .

- Acetamide Substitutions: Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to assess impact on receptor affinity .

- Experimental Design: Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) to correlate structural changes with activity .

Q. What methodologies resolve contradictions in reported biological data for structurally similar compounds?

- Case Example: Discrepancies in IC50 values for pyrimidine-based inhibitors may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound purity.

- Resolution Steps:

Replicate assays under standardized conditions (e.g., 1 mM ATP, pH 7.4).

Validate purity via HPLC (≥95%) and quantify residual solvents (GC-MS) .

Q. How can researchers investigate the compound’s metabolic stability in preclinical models?

- Protocol:

In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

Metabolite Identification: Use high-resolution MS (Q-TOF) to detect oxidative metabolites (e.g., N-deethylation or O-demethylation) .

Key Research Recommendations

- Collaborative Studies: Cross-validate biological data with independent labs to address reproducibility concerns .

- Advanced Characterization: Apply cryo-EM or SPR to study target binding kinetics .

- Toxicity Screening: Prioritize in silico toxicity prediction (e.g., ProTox-II) before in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.